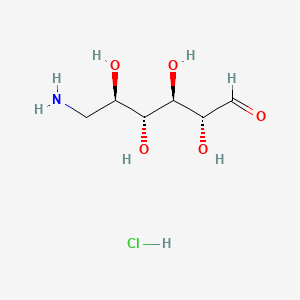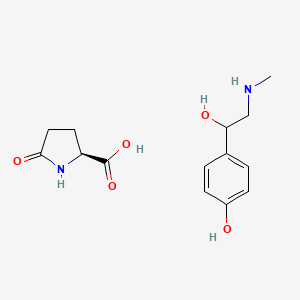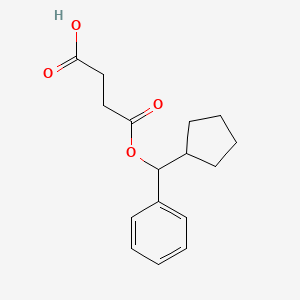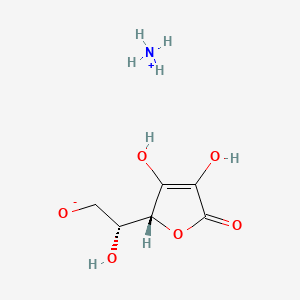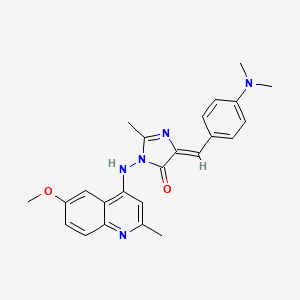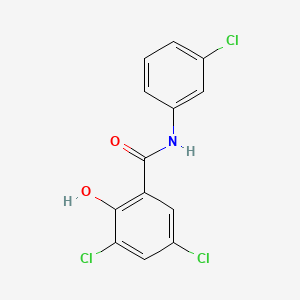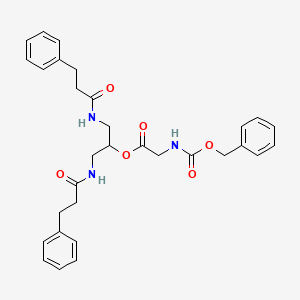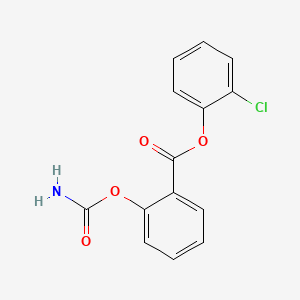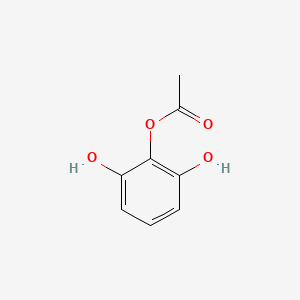
Pyrogallol 2-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrogallol 2-acetate:
准备方法
Synthetic Routes and Reaction Conditions:
From Pyrogallol: Pyrogallol 2-acetate can be synthesized by acetylating pyrogallol. This involves reacting pyrogallol with acetic anhydride in the presence of a catalyst such as pyridine.
From Gallic Acid: Another method involves the decarboxylation of gallic acid to produce pyrogallol, followed by acetylation as described above.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions:
Oxidation: Pyrogallol 2-acetate can undergo oxidation reactions to form quinones.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and lead dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Pyrogallol 2-acetate is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it valuable in organic synthesis and material science .
Biology: In biological research, this compound is studied for its antioxidant properties. It is used in experiments to understand oxidative stress and its effects on biological systems .
Medicine: this compound has potential therapeutic applications due to its antioxidant and antimicrobial properties. It is being investigated for its role in treating diseases related to oxidative stress and microbial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, photographic developers, and as a stabilizer in various formulations .
作用机制
The mechanism of action of pyrogallol 2-acetate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage . In antimicrobial applications, this compound disrupts microbial cell membranes and inhibits the growth of pathogens .
相似化合物的比较
Pyrogallol: The parent compound, known for its strong antioxidant properties.
Gallic Acid: A precursor to pyrogallol, also exhibits antioxidant and antimicrobial activities.
Phloroglucinol: Another trihydroxybenzene derivative, differing in the position of hydroxyl groups (1,3,5-trihydroxybenzene).
Uniqueness: Pyrogallol 2-acetate is unique due to the presence of the acetate group, which can enhance its solubility and reactivity compared to pyrogallol. This modification allows for a broader range of applications in both research and industry .
属性
CAS 编号 |
74129-04-7 |
|---|---|
分子式 |
C8H8O4 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
(2,6-dihydroxyphenyl) acetate |
InChI |
InChI=1S/C8H8O4/c1-5(9)12-8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3 |
InChI 键 |
RXYATMWEEMDQEN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=CC=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



